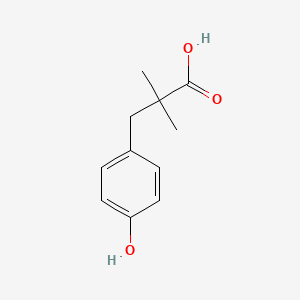

3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Hydroxyphenyl)propionic acid is a potential antioxidant and is used as pharmaceutical intermediates . It is also known by other names such as 3-(p-Hydroxyphenyl)propionic acid, Phloretic acid, and has a CAS Number: 501-97-3 .

Synthesis Analysis

The synthesis of 3-(4-Hydroxyphenyl)propionic acid and its derivatives has been studied in various contexts . For instance, it has been used to derive hydrogel based on chitosan, gelatin or poly(ethylene glycol) . It has also been used to synthesize novel symmetric and asymmetric bolaamphiphiles .

Chemical Reactions Analysis

While specific chemical reactions involving “3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid” are not available, related compounds such as 3-(4-Hydroxyphenyl)propionic acid have been studied in various chemical contexts .

Scientific Research Applications

Antimicrobial Agents

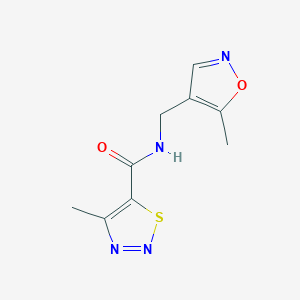

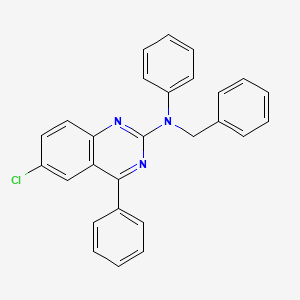

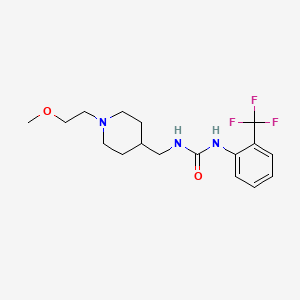

The synthesis of 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid derivatives has yielded promising scaffolds for antimicrobial drug development. Researchers have investigated their activity against multidrug-resistant bacterial and fungal pathogens . Notably, hydrazones containing heterocyclic substituents demonstrated potent and broad-spectrum antimicrobial effects, including activity against Candida auris , methicillin-resistant Staphylococcus aureus (MRSA) , vancomycin-resistant Enterococcus faecalis , and Gram-negative pathogens.

Bio-Based Products

In the quest for sustainable alternatives, researchers have investigated bio-based products derived from levulinic acid. Diphenolic acid , a derivative of 3-(4-Hydroxyphenyl)propionic acid , represents an interesting candidate. It could potentially replace bisphenol A, a compound with toxicological concerns .

Coenzyme B12 Synthesis

Certain microorganisms, such as Pseudomonas denitrificans and Serratia blattae, produce 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid . Although they yield less compared to Klebsiella pneumoniae, they contribute essential coenzyme B12 synthesis genes. These genes are valuable for model microbes like Escherichia coli and other hosts .

Future Directions

properties

IUPAC Name |

3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQPNKHRKGOPQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole hydrochloride](/img/structure/B2737702.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B2737707.png)

![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-methoxybenzoate](/img/structure/B2737713.png)